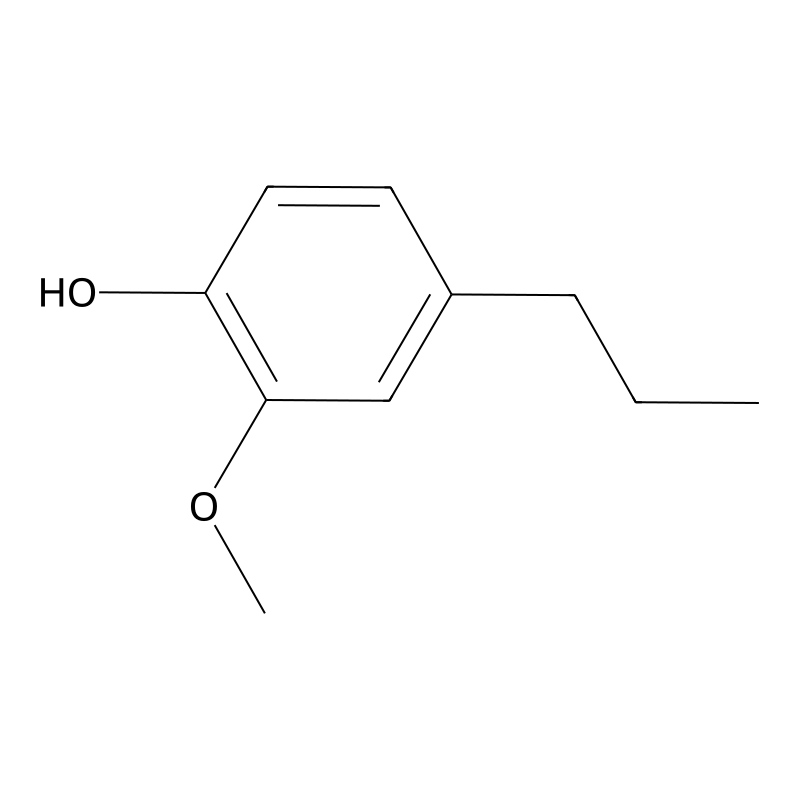

2-Methoxy-4-propylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible (in ethanol)

Synonyms

Canonical SMILES

2-Methoxy-4-propylphenol, also known as thymol methyl ether, is a volatile organic compound found in various natural products like Bordeaux wines, liquid smoke, and oregano []. While not extensively studied, it has garnered some interest in scientific research due to its potential applications and unique properties.

Flavor Chemistry and Food Science

-Methoxy-4-propylphenol is primarily investigated for its role in flavor profile and aroma perception. Studies have identified its presence in various food items, including:

- Wine: 2-Methoxy-4-propylphenol contributes to the smoky and spicy notes found in certain Bordeaux wines [].

- Liquid smoke: This compound is one of the key contributors to the characteristic smoky flavor of liquid smoke used in food processing [].

- Fruits and spices: It is also present in fruits like karanda and spices like oregano, influencing their overall flavor profile [].

Research suggests that 2-Methoxy-4-propylphenol can be used as a flavoring agent to enhance specific sensory characteristics in food products.

Other Potential Applications

Beyond flavor chemistry, limited research explores other potential applications of 2-Methoxy-4-propylphenol:

- Antioxidant properties: Some studies suggest potential antioxidant properties of 2-Methoxy-4-propylphenol, but further investigation is needed to confirm its efficacy and potential health benefits [].

- Biodegradation studies: Research has been conducted to understand the biodegradation process of 2-Methoxy-4-propylphenol by certain microorganisms, which could be relevant in environmental science [].

2-Methoxy-4-propylphenol, also known as p-propylguaiacol, is an organic compound with the molecular formula C₁₀H₁₄O₂ and a molecular weight of approximately 166.22 g/mol. This compound features a methoxy group (-OCH₃) and a propyl group (-C₃H₇) attached to a phenolic structure. Its IUPAC name is 2-methoxy-4-propylphenol, and it is classified under the category of methoxyphenols and derivatives. The compound is recognized for its distinctive aromatic properties and is utilized in various applications, particularly in the fragrance and flavor industries .

- Hydrodeoxygenation: This reaction converts the compound into phenol through catalytic processes, often utilizing metal catalysts such as platinum on carbon support. Hydrodeoxygenation is significant in the context of lignin-derived compounds .

- Esterification: The reaction of 2-methoxy-4-propylphenol with acetic acid can produce 2-methoxy-4-propylphenyl acetate. This reaction typically requires sulfuric acid as a catalyst .

- Hydrogenation: Under specific conditions, 2-methoxy-4-propylphenol can be produced from the hydrogenation of eugenol, showcasing its utility as a product in complex organic transformations .

Research indicates that 2-methoxy-4-propylphenol exhibits various biological activities. It has been evaluated for its potential toxicity and safety in consumer products. Notably, studies suggest that it does not possess genotoxic properties and has a favorable safety profile regarding skin sensitization and phototoxicity . Additionally, it has been assessed for developmental and reproductive toxicity, showing acceptable exposure levels below established thresholds .

Several methods are employed to synthesize 2-methoxy-4-propylphenol:

- From Eugenol: The hydrogenation of eugenol can yield 2-methoxy-4-propylphenol as a primary product.

- From Lignin: As lignin is a complex biopolymer found in plant cell walls, its depolymerization can produce phenolic compounds including 2-methoxy-4-propylphenol. Catalytic methods involving metal catalysts have been explored for this purpose .

- Direct Methoxylation: The introduction of the methoxy group onto the propyl-substituted phenolic structure can be achieved through various methoxylation reactions using methylating agents.

2-Methoxy-4-propylphenol finds applications across several industries:

- Fragrance Industry: It is used as a fragrance ingredient due to its pleasant aroma profile.

- Flavoring Agent: The compound serves as a flavoring agent in food products.

- Chemical Intermediates: It acts as an intermediate in the synthesis of other chemical compounds, particularly in organic synthesis and materials science.

Interaction studies involving 2-methoxy-4-propylphenol primarily focus on its safety assessments regarding human health and environmental impact. Evaluations have demonstrated that it does not exhibit significant adverse effects under typical exposure conditions. Furthermore, its interactions with other compounds have been studied to understand its behavior in formulations, especially in cosmetic products .

Several compounds share structural similarities with 2-methoxy-4-propylphenol:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Eugenol | C₁₀H₁₂O₂ | Known for its clove-like aroma; used in dental products |

| Guaiacol | C₈H₈O₂ | Used as an antiseptic; simpler structure with no propyl group |

| 4-Methylguaiacol | C₉H₁₂O₂ | Has a methyl group instead of propyl; used in flavoring |

| 4-Propylanisole | C₉H₁₂O | Similar aromatic profile but lacks hydroxyl functionality |

The uniqueness of 2-methoxy-4-propylphenol lies in its specific combination of methoxy and propyl groups, which contribute to its distinct aroma and functional properties compared to other similar compounds. Its applications in both fragrance and flavor industries further highlight its versatility among related phenolic compounds.

Reductive Catalytic Fractionation of Lignocellulosic Biomass

Reductive catalytic fractionation represents a sophisticated approach for the production of 2-methoxy-4-propylphenol through the selective depolymerization of lignocellulosic biomass [1]. This advanced pretreatment process enables the valorization of native lignin to selective phenolic monomers before capitalizing on carbohydrates, offering a pathway to produce 2-methoxy-4-propylphenol as part of a complex mixture of phenolic compounds [1].

The process utilizes bimetallic and trimetallic catalysts to achieve optimal selectivity for saturated alkyl chain phenolics, including 2-methoxy-4-propylphenol [1]. Research demonstrates that ruthenium-iron-nickel supported on hydrogen zeolite catalysts achieve maximum 92% delignification efficiency with 91% holocellulose retention [1]. The favorable catalytic properties include high reducibility, acidity, metal dispersion, and synergistic effects of all metals, resulting in appropriate pore and particle size for highest catalytic activity [1].

| Parameter | Value | Reference |

|---|---|---|

| Delignification Efficiency | 92% | [1] |

| Holocellulose Retention | 91% | [1] |

| Phenolic Monomer Yield | 19 wt.% | [1] |

| Saturated Alkyl Chain Phenolics Selectivity | 1-16 wt.% | [1] |

The temporal aspects of reductive catalytic fractionation reveal that increasing reaction duration from 2 to 6 hours significantly enhances selectivity to saturated alkyl chain phenolics, rising from 1 to 16 weight percent at the expense of hemicellulose content [1]. Flow-through reaction systems demonstrate superior performance compared to batch modes, achieving high phenolic monomer yields of 34 weight percent and selectivity to monomers with reduced side alkyl chains up to 80 weight percent [13].

Self-hydrogen supplied catalytic fractionation presents an innovative alternative approach where structural hydrogens in hemicellulose act as hydrogen sources [4]. This process achieves theoretical yields of phenolic monomers at 46.6 weight percent, with propyl and ethyl end-chained syringol and guaiacol as main products under mild conditions at 140°C for 24 hours [4]. The platinum-nickel-aluminum oxide catalyst system demonstrates excellent stability in recycling and regeneration treatment [4].

Extraction and Crystallization Protocols for Monomer Purification

The separation and purification of 2-methoxy-4-propylphenol from complex lignin depolymerization mixtures requires sophisticated multi-step protocols combining various separation techniques [2] [10]. The established methodology incorporates liquid-liquid extraction followed by vacuum distillation, liquid chromatography, and crystallization for the isolation of twelve value-added monomers from lignin depolymerization products [2] [10].

The separation strategy begins with liquid-liquid extraction as the primary fractionation step [2] [10]. This technique exploits differential solubility characteristics of phenolic compounds in varying solvent systems to achieve initial separation of target compounds from complex reaction mixtures [9]. Conventional extraction methods for phenolic compounds encompass maceration, decoction, percolation, infusion, digestion, serial exhaustive extraction, and Soxhlet extraction [9].

| Separation Technique | Application | Efficiency |

|---|---|---|

| Liquid-Liquid Extraction | Primary fractionation | Initial separation |

| Vacuum Distillation | Secondary purification | 4 fractions obtained |

| Liquid Chromatography | Fine separation | High selectivity |

| Crystallization | Final purification | High purity |

Vacuum distillation serves as the secondary purification step, with batch vacuum distillation producing up to four distinct fractions [2] [10]. Process simulation studies confirm that a series of four vacuum distillation columns can produce five distinct monomer streams, three of which require further chromatography and crystallization for complete purification [2] [10].

Advanced extraction methodologies include pressurized liquid extraction combined with solid-phase extraction in offline or inline modes to achieve superior isolation of target phenolic compounds [9]. The pressurized liquid extraction technique requires optimization of critical parameters including time, temperature, sample packaging, sample size, and solvent flow rate to influence the extraction process effectively [9].

Crystallization represents the final purification stage for obtaining high-purity 2-methoxy-4-propylphenol [2] [10]. The crystallization process exploits differences in solubility and crystal formation characteristics to achieve final product purification from closely related phenolic compounds present in the mixture [9].

Catalytic Hydrogenation Pathways from Eugenol Derivatives

The catalytic hydrogenation of eugenol derivatives represents the most direct and efficient synthetic route to 2-methoxy-4-propylphenol [19] [20]. Comprehensive research demonstrates that palladium metal supported on Y zeolite catalysts exhibit superior effectiveness compared to nickel, platinum, or combined metal systems for eugenol hydrogenation [19] [20].

The reaction mechanism involves complex pathways yielding 2-methoxy-4-propylphenol as the main product alongside cis-isoeugenol and trans-isoeugenol as side products [19] [20]. The highest conversion selectivity occurs with 6% catalyst loading of palladium (10%) on Y zeolite, producing 98.24% of 2-methoxy-4-propylphenol [19] [20]. The reaction proceeds through a combination of parallel and consecutive pathways following pseudo-first-order kinetics with a rate constant of 0.5509 [19].

| Catalyst System | Conversion | Selectivity to 2-Methoxy-4-propylphenol | Temperature |

|---|---|---|---|

| Pd(10%)/Y Zeolite | 99% | 98.24% | 245°C |

| Ni/γ-Al₂O₃ | 81% | cis-isoeugenol | 200°C |

| Pt/γ-Al₂O₃ | 67% | trans-isoeugenol | 200°C |

Stereochemical effects significantly influence hydrogenation reactivity, with eugenol demonstrating higher conversion rates compared to cis-isoeugenol and trans-isoeugenol [6]. The mass spectrum analysis confirms molecular ion peaks at m/z 164, establishing the formation of 2-methoxy-4-propylphenol [6]. Eugenol achieves the highest conversion at 99%, followed by cis-isoeugenol at 81% and trans-isoeugenol at 67% [6].

Alternative hydrogenation approaches include the use of ruthenium catalysts in biphasic systems, achieving high selectivity toward 2-methoxy-4-propylphenol formation [21]. Copper oxide catalysts demonstrate 95% selectivity for 2-methoxy-4-propylphenol formation with conversions exceeding 53% under temperatures ranging from 22°C to 180°C and pressures between 1 and 4 megapascals [21].

The conversion mechanism from eugenol involves the systematic saturation of the allyl side chain through catalytic hydrogenation [3]. The reaction catalyzed by hydrogen zeolite at 573 K produces substituted guaiacols with saturated side chains, including 4-methylguaiacol, 4-ethylguaiacol, and 4-propylguaiacol through hydrogen transfer and alkylation reactions [3]. When platinum-gamma-aluminum oxide catalysts are employed in the presence of hydrogen, significant hydrogenation of the propenyl side chain occurs, accompanied by isomerization and hydrodeoxygenation [3].

Solvent Optimization Strategies in Lignin Depolymerization

Solvent selection and optimization play critical roles in maximizing the yield and selectivity of 2-methoxy-4-propylphenol from lignin depolymerization processes [11] [29]. The effectiveness of various solvent systems depends on their solvating capacity, polarity, and hydrogen bonding interactions, which directly influence lignin degradation and conversion rates [11].

Alcoholic solvents, particularly methanol, demonstrate superior catalytic effects attributed to their high polarity and hydrogen-donating capabilities, achieving aromatic compound yields up to 12.95% [11]. Deep eutectic solvents comprising hydrogen bond acceptors and hydrogen bond donors have gained attention for lignin depolymerization due to their low-cost raw materials, low toxicity, excellent solubility, and recyclability [7].

| Solvent System | Yield (%) | Key Properties | Application |

|---|---|---|---|

| Methanol | 12.95 | High polarity, H-donating | Oxidative depolymerization |

| Choline Chloride/Lactic Acid | Variable | Non-volatile, acid-base catalysis | DES-based depolymerization |

| Water/Acetone/Formic Acid | High bio-oil yield | Synergistic effects | Catalyst-free depolymerization |

| Tetrahydrofuran/Water | Enhanced fractionation | Preferential solvation | Biomass pretreatment |

Acidic deep eutectic solvents using choline chloride as hydrogen bond acceptor demonstrate extensive effectiveness for lignin depolymerization due to their excellent lignin solubilization capacity, mild reaction conditions, and non-volatility [7]. Lactic acid as hydrogen bond donor enhances the number of active protons and improves proton mobility in the choline chloride/lactic acid system, fostering better interactions between lignin and solvent [7].

The water/acetone/formic acid solvent system provides exceptional solubility for alkali lignin at 95.24% and delivers the highest yield of bio-oil and phenolic monomers [8]. This synergistic solvent system operates without external hydrogen or catalyst requirements, with formic acid donating hydrogen protons to facilitate lignin depolymerization while inhibiting repolymerization of unstable intermediates [8].

Cosolvent systems utilizing tetrahydrofuran and water demonstrate remarkable effectiveness in biomass deconstruction through preferential solvation mechanisms [26]. The hydrophilic and hydrophobic biomass surfaces become solvated by single-component nanoclusters of complementary polarity, leading to efficient fractionation and deconstruction [26]. The tetrahydrofuran-water cosolvent prevents lignin aggregation over wide temperature ranges from 25°C to 150°C, with and without acid [26].

Advanced solvent optimization strategies incorporate molten salt hydrates, with lithium chloride trihydrate promoting dissolution of hemicellulose and lignin while maintaining lignin quality through isopropanol addition [28]. This approach achieves 75.7 weight percent phenolic mono-oligomers from lignin hydrolyzed in formic acid/isopropanol aqueous systems [28]. The rational design enables complete solvent recycling, aligning with green chemistry principles while achieving superior economic feasibility [28].

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

H317 (97.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (94.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index